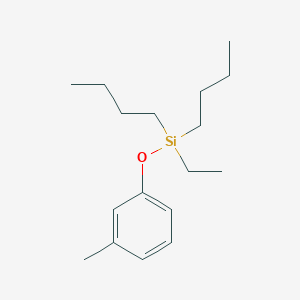
Dibutyl(ethyl)(3-methylphenoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(ethyl)(3-methylphenoxy)silane is an organosilicon compound with the molecular formula C17H30OSi . This compound features a silicon atom bonded to two butyl groups, an ethyl group, and a 3-methylphenoxy group. Organosilicon compounds like this one are known for their versatility and are widely used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(ethyl)(3-methylphenoxy)silane typically involves the reaction of 3-methylphenol with dibutyl(ethyl)silane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dibutyl(ethyl)(3-methylphenoxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silanes .
Scientific Research Applications
Dibutyl(ethyl)(3-methylphenoxy)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Dibutyl(ethyl)(3-methylphenoxy)silane involves its ability to form strong bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other electronegative atoms, facilitating the formation of stable complexes. These interactions are crucial for its applications in surface modification and material synthesis .
Comparison with Similar Compounds
Similar Compounds
- Dibutyl(phenyl)(3-methylphenoxy)silane
- Dibutyl(methyl)(3-methylphenoxy)silane
- Dibutyl(ethyl)(4-methylphenoxy)silane
Uniqueness
Dibutyl(ethyl)(3-methylphenoxy)silane is unique due to the presence of the 3-methylphenoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and stability .
Properties
CAS No. |
59656-03-0 |
|---|---|
Molecular Formula |
C17H30OSi |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
dibutyl-ethyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C17H30OSi/c1-5-8-13-19(7-3,14-9-6-2)18-17-12-10-11-16(4)15-17/h10-12,15H,5-9,13-14H2,1-4H3 |
InChI Key |
AZPAUIZMVHUGAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CC)(CCCC)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















